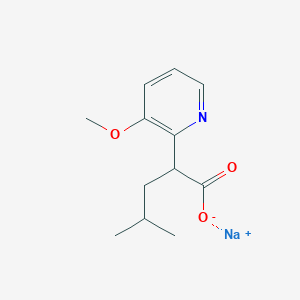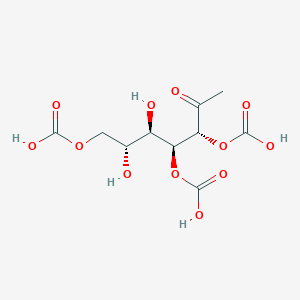
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Übersicht
Beschreibung
“(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a chemical compound that is used as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .
Molecular Structure Analysis
The molecular formula of this compound is C22H30N4O3S . The structure includes a pyrrolidine ring, a thiazole ring, and a benzyl group .Physical And Chemical Properties Analysis
This compound is a crystalline solid with a molecular weight of 467.03 . It is soluble in DMF, DMSO, and ethanol . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Androgen Receptor Antagonism
4-(Anilino)pyrrole-2-carboxamides, structurally similar to the compound , have been studied for their role as novel androgen receptor (AR) antagonists. These compounds, without steroidal or anilide structures, show potential in binding affinity for wild-type AR and inhibiting the growth of androgen-dependent cells. One such compound demonstrated potent AR antagonism, comparable to typical AR antagonists like hydroxyflutamide and bicalutamide, and also showed strong affinity for mutated ARs, indicating potential use in prostate cancer therapy (Wakabayashi et al., 2008).
Catalysis in Organic Synthesis
A derivative, HMNPC, from a similar compound family demonstrated significant utility as a ligand in Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This catalytic activity facilitates the synthesis of (hetero)aryl methylsulfones, compounds of pharmaceutical relevance, showcasing the compound's role in organic synthesis (Ma et al., 2017).
Analgesic Properties
Compounds structurally similar to the one , such as N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, have been explored for their potential analgesic properties. Modifications in these compounds, particularly in the pyridine moiety, have shown enhanced biological activity, indicating their potential application in pain management (Ukrainets et al., 2015).
Synthesis and Antipsychotic Potential
Heterocyclic analogues of 1192U90, which are structurally related, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds have been assessed for their binding to dopamine and serotonin receptors, indicating their relevance in the development of new antipsychotic medications (Norman et al., 1996).
Antitumor and Antimicrobial Activity
In the field of textile dyeing and medicinal chemistry, certain heterocyclic carboxamides, similar to the compound of interest, have been synthesized and found to exhibit both antitumor and antimicrobial activities. These compounds, applied to polyester fabrics, have potential applications in producing sterile and biologically active materials (Khalifa et al., 2015).
Zukünftige Richtungen
The compound is a building block in the synthesis of proteolysis-targeting chimera technologies (PROTACs). It is the von Hippel-Lindau (VHL) E3 ligase binding portion of some VHL-based PROTACs, including BET PROTAC MZ1 . This suggests that it may have future applications in the development of new PROTACs for targeted protein degradation.
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXMSNKPDWMEF-ZIFCJYIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)


![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B1445895.png)





![Dithieno[3,2-c:2',3'-e]oxepine-4,6-dione](/img/structure/B1445906.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)
